Product packaging for 1,5-Dichlorohexamethyltrisiloxane(Cat. No.:CAS No. 67923-13-1)

1,5-Dichlorohexamethyltrisiloxane

Cat. No.: B3428395
CAS No.: 67923-13-1
M. Wt: 277.36 g/mol
InChI Key: GJIYNWRLGOMDEX-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Research Contexts

Precise communication in scientific research is paramount, and this begins with the accurate naming and identification of chemical compounds.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane . vulcanchem.comnih.gov However, in many research and commercial contexts, it is more commonly referred to as 1,5-Dichlorohexamethyltrisiloxane (B1585065) . chemimpex.comcfmats.comnih.gov

Several other synonyms are used to identify this compound, ensuring its unambiguous identification across different databases and publications. These include:

Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- cfmats.comnih.govechemi.com

1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane cfmats.comnih.govalfa-chemistry.com

Hexamethyldichlorotrisiloxane cfmats.com

A comprehensive list of synonyms is provided in the table below for clarity.

Nomenclature Type Name
IUPAC Namebis[[chloro(dimethyl)silyl]oxy]-dimethylsilane vulcanchem.comnih.gov
Common NameThis compound chemimpex.comcfmats.comnih.gov
Systematic Name1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane cfmats.comnih.govalfa-chemistry.com
Other SynonymTrisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- cfmats.comnih.govechemi.com

This table provides a summary of the various names associated with the compound.

For unequivocal identification in global research databases, the Chemical Abstracts Service (CAS) has assigned the registry number 3582-71-6 to this compound. chemimpex.comcfmats.comnih.govalfa-chemistry.com This unique identifier is crucial for searching scientific literature and chemical databases, ensuring that researchers are accessing information for the correct substance. This number is recognized by major chemical inventory and regulatory lists, including those maintained by the EPA and ECHA. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Cl2O2Si3 B3428395 1,5-Dichlorohexamethyltrisiloxane CAS No. 67923-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane
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InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3
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InChI Key

GJIYNWRLGOMDEX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Source PubChem
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Molecular Formula

C6H18Cl2O2Si3
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Related CAS

42388-40-9
Record name Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]-
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DSSTOX Substance ID

DTXSID3063091
Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Molecular Weight

277.36 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dichlorohexamethyltrisiloxane
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CAS No.

3582-71-6, 67923-13-1
Record name 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name 1,5-Dichlorohexamethyltrisiloxane
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name Chlorine terminated polydimethylsiloxane
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Record name 1,5-DICHLOROHEXAMETHYLTRISILOXANE
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Synthetic Methodologies for 1,5 Dichlorohexamethyltrisiloxane

Historical Context and Evolution of Synthesis Routes

The journey to synthesizing specific organosilicon compounds like 1,5-dichlorohexamethyltrisiloxane (B1585065) began with the pioneering work of chemist Eugene G. Rochow. The development of the "Direct Process" or Müller-Rochow process in the 1940s was a watershed moment, providing an economically viable route to produce methylchlorosilanes, the fundamental building blocks for silicones. silicones.eumdpi.com This process involves reacting elemental silicon with methyl chloride at high temperatures over a copper catalyst, yielding a mixture of chlorosilanes, primarily dimethyldichlorosilane ((CH₃)₂SiCl₂). silicones.euwikipedia.org

Initially, the focus was on the hydrolysis of these chlorosilanes to produce long-chain polydimethylsiloxanes for use as oils, resins, and rubbers. uni-wuppertal.de The hydrolysis of dimethyldichlorosilane, for instance, leads to the formation of siloxane (Si-O-Si) backbones. gac.eduwikipedia.org Over time, as the understanding of polymerization and reaction control grew, methods evolved to allow for the synthesis of well-defined, shorter-chain oligomers. The synthesis of this compound represents a more controlled application of these fundamental hydrolysis and condensation principles, tailored to create a molecule with reactive chloro groups at both ends of a precise trisiloxane chain.

Preparative Methods and Reaction Mechanisms

The creation of this compound is primarily achieved through carefully controlled hydrolysis and condensation reactions of chlorosilane precursors.

Hydrolysis-Based Synthesis from Precursors

The principal method for creating the siloxane backbone is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). When this precursor reacts with water, the chlorine atoms are substituted by hydroxyl (-OH) groups, forming the highly reactive intermediate, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), and releasing hydrogen chloride (HCl). doubtnut.comuni-wuppertal.de

Reaction: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl doubtnut.com

These silanol (B1196071) intermediates are unstable and readily undergo condensation to form the stable Si-O-Si linkage that characterizes siloxanes. uni-wuppertal.degac.edu To synthesize a specific, short-chain molecule like this compound, the reaction conditions, particularly the stoichiometry of the reactants, must be precisely managed. This often involves the co-hydrolysis of different chlorosilane species or the controlled reaction of pre-formed siloxane units.

The relationship between the dichloro- and dihydroxy- forms of hexamethyltrisiloxane is reversible. Just as the diol is a precursor to the dichloro compound (via chlorination), this compound serves as a direct precursor for the synthesis of 1,5-dihydroxyhexamethyltrisiloxane. This is achieved through a straightforward hydrolysis reaction where the terminal silicon-chlorine bonds are converted to silicon-hydroxyl bonds upon reaction with water. wikipedia.org This reaction is essentially the final step of hydrolysis, intentionally stopped at the diol stage rather than allowing further polymerization.

Reaction: Cl-[Si(CH₃)₂-O]₂-Si(CH₃)₂-Cl + 2H₂O → HO-[Si(CH₃)₂-O]₂-Si(CH₃)₂-OH + 2HCl

Condensation Reactions

Condensation is the cornerstone of siloxane polymer formation. uni-wuppertal.dedoubtnut.com It is a process where two molecules, in this case, silanols, combine to form a larger molecule, eliminating a smaller molecule, typically water. libretexts.org The formation of the trisiloxane backbone involves a series of condensation steps between the dimethylsilanediol intermediates.

Reaction: 2 (CH₃)₂Si(OH)₂ → HO(CH₃)₂Si-O-Si(CH₃)₂OH + H₂O

Further condensation with another silanol unit extends the chain. The synthesis of the dichloro-terminated version specifically can be envisioned through the reaction of a siloxane diol with a chlorinating agent or by carefully controlling the condensation of the initial hydrolysis products in the presence of a chlorine source to cap the ends of the chain.

Other Specialized Synthetic Pathways

Beyond direct hydrolysis and condensation, other advanced methods can be employed. One significant pathway is the equilibration reaction . This process involves reacting a mixture of cyclic siloxanes (like octamethylcyclotetrasiloxane, D₄) and linear siloxanes with a chain-terminating agent that contains the desired functional group. To produce this compound, a source of chlorine, such as dichlorodimethylsilane (B41323), can be heated with cyclic siloxanes in the presence of a catalyst. The catalyst facilitates the breaking and reforming of siloxane bonds until a thermodynamic equilibrium is reached, which includes a distribution of linear dichlorosiloxanes of various lengths. researchgate.net Fractional distillation is then used to isolate the desired this compound. wikipedia.org

Catalysis in this compound Synthesis

Catalysts play a critical role in several stages of the synthesis of this compound, from the creation of its precursors to its final formation.

Precursor Synthesis: The industrial Müller-Rochow process is entirely dependent on a copper catalyst to facilitate the reaction between silicon and methyl chloride. mdpi.comwikipedia.org

Hydrolysis/Condensation: While hydrolysis of chlorosilanes can proceed without a catalyst, the subsequent condensation of silanols to form siloxane bonds can be accelerated by either acids or bases. The hydrogen chloride (HCl) generated during the hydrolysis of dichlorodimethylsilane can itself act as an acid catalyst for the condensation reaction. libretexts.org

Equilibration Reactions: The redistribution of siloxane bonds requires potent catalysts to cleave the strong Si-O bonds. Strong acids, such as sulfuric acid (H₂SO₄), or Lewis acids are commonly used to catalyze these equilibration reactions, enabling the production of specific-length linear siloxanes from cyclic precursors.

Data Tables

Table 1: Key Synthetic Reactions

Reaction NameReactantsProductsCatalyst/ConditionsPurpose
Müller-Rochow Process Silicon (Si), Methyl Chloride (CH₃Cl)Dimethyldichlorosilane ((CH₃)₂SiCl₂) + other methylchlorosilanesCopper (Cu), ~300°CPrecursor Synthesis wikipedia.org
Hydrolysis Dimethyldichlorosilane ((CH₃)₂SiCl₂), Water (H₂O)Dimethylsilanediol ((CH₃)₂Si(OH)₂), Hydrogen Chloride (HCl)Typically uncatalyzedFormation of reactive intermediates doubtnut.com
Condensation Dimethylsilanediol ((CH₃)₂Si(OH)₂)Polydimethylsiloxanes, Water (H₂O)Acid or Base (e.g., HCl)Formation of Si-O-Si backbone libretexts.org
Equilibration Cyclic Siloxanes (e.g., D₄), Dichlorodimethylsilane ((CH₃)₂SiCl₂)Linear DichloropolysiloxanesStrong Acid (e.g., H₂SO₄)Controlled synthesis of specific chain lengths

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed to facilitate siloxane bond formation. In the context of synthesizing linear siloxanes, various catalysts can be utilized to promote the condensation of silanol intermediates that form during the hydrolysis of dichlorodimethylsilane. While the direct catalytic synthesis of this compound is a specific subset of broader siloxane chemistry, the principles of silanol polycondensation catalysis are applicable.

Effective homogeneous catalysts include:

Alkali Metal Compounds: Potassium hydroxide (B78521) (KOH) is a classic example of a base catalyst used in silanol condensation. nih.gov

Acid Catalysts: Strong acids and Lewis acids are effective. Homoconjugated acid catalysts, such as complexes of trifluoroacetic acid, have been shown to be highly active for silanol polycondensation. nih.gov

Organometallic Compounds: Tin compounds are known to catalyze condensation-cure reactions. gelest.com Additionally, transition metal complexes involving platinum and rhodium are used in related siloxane chemistry, particularly for hydrosilylation, but their principles can be relevant to condensation as well. gelest.com

Phosphazene Catalysts: Compounds like linear phosphonitrilic chlorides and azaphosphatrane catalysts are potent for promoting polymerization and equilibration reactions in siloxane synthesis. nih.govgoogle.com

The general mechanism for acid-catalyzed condensation involves the protonation of a silanol group, followed by a nucleophilic attack from another silanol, eliminating water and forming the siloxane linkage. adhesivesmag.com Base-catalyzed reactions proceed via the deprotonation of a silanol to form a more nucleophilic silanoate anion, which then attacks another silanol.

Table 1: Examples of Homogeneous Catalysts in Siloxane Synthesis

Catalyst Type Specific Examples Role in Reaction Citation
Alkali Metal Hydroxides Potassium Hydroxide (KOH) Base-catalyzed condensation nih.gov
Homoconjugated Acids Trifluoroacetic acid complexes Electrophilic/nucleophilic activation nih.gov
Organotin Compounds Dibutyltin compounds Catalyzes condensation gelest.com
Phosphazenes Linear phosphonitrilic chlorides Acid catalysis for polymerization nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts provide a different phase from the reactants, offering advantages in catalyst separation and recovery. For siloxane synthesis, solid catalysts are a key part of industrial processes.

Key heterogeneous catalysts include:

Acid Clays: These are a traditional choice for heterogeneous condensation and equilibration reactions in silicone manufacturing. nih.gov

Supported Ionic Liquids (SILPs): Silica-supported ionic liquid phase (SILP) catalysts, particularly those based on imidazole, have demonstrated high activity in related silane (B1218182) disproportionation reactions, indicating their potential for siloxane synthesis. nih.gov The use of a stable inorganic support like silica (B1680970) is advantageous. nih.gov

These catalysts function by providing acidic or basic sites on their surface, which interact with the silanol intermediates to facilitate the condensation reaction, similar to their homogeneous counterparts.

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the careful control of various reaction parameters. Optimization is crucial to favor the formation of the desired linear trisiloxane over undesired cyclic byproducts or longer polymer chains. uni-wuppertal.de

Influence of Stoichiometric Control

Stoichiometry is a critical factor in the synthesis of this compound from the hydrolysis of dichlorodimethylsilane. The ratio of water to the dichlorodimethylsilane precursor directly influences the distribution of products. youtube.com An excess of water can lead to the formation of longer-chain polysiloxanes and a higher proportion of cyclic species. To produce the specific short-chain trimer, the quantity of water must be carefully metered to control the extent of condensation. The reaction effectively involves the controlled condensation of three molecules of the hydrolyzed monomer, Si(CH₃)₂Cl(OH), before cyclization or further polymerization can occur. In related syntheses, a chain-terminating agent is used to control polymer length, making its stoichiometry paramount. uni-wuppertal.de For this specific compound, controlling the self-condensation requires precise management of the primary reactants.

Role of Solvents and Inert Atmosphere

The choice of solvent plays a significant role in the reaction, influencing both the rate and the product distribution.

Solvent Type: The hydrolysis of dichlorodimethylsilane is typically conducted in a non-polar organic solvent. Diethyl ether and dichloromethane (B109758) are commonly used. researchgate.netresearchgate.netgac.edu The solvent helps to manage the reaction's exothermicity and solubilize the reactants and intermediates.

Solvent Influence: The nature of the solvent can affect whether linear or cyclic siloxanes are preferentially formed. researchgate.net Using a basic solvent like diethyl ether can neutralize the hydrogen chloride (HCl) gas evolved during hydrolysis. uni-wuppertal.deresearchgate.net This prevents the reaction medium from becoming highly acidic, which can alter the reaction pathway and kinetics. researchgate.net

Inert Atmosphere: While not always explicitly detailed for this specific synthesis, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is standard practice in organosilicon chemistry. This prevents the highly reactive chlorosilane starting materials and intermediates from reacting with atmospheric moisture, which would interfere with stoichiometric control.

Table 2: Effect of Solvents on Dichlorodimethylsilane Hydrolysis

Solvent Type Potential Effect Citation
Diethyl Ether Basic / Non-polar Neutralizes HCl byproduct, facilitates higher molecular weight researchgate.net
Dichloromethane (DCM) Acidic / Polar Aprotic Can lead to acidic conditions if HCl is not neutralized researchgate.net

Temperature and Pressure Effects on Reaction Efficacy

Controlling the temperature is vital for achieving a good yield of this compound.

Temperature: The hydrolysis of chlorosilanes is a highly exothermic reaction. youtube.com Therefore, cooling is essential to maintain control. Reactions are often carried out in an ice bath to keep the temperature below 25°C, and sometimes as low as 15°C. youtube.com Uncontrolled temperature increases can lead to the formation of unwanted byproducts and a broader distribution of polymer chain lengths. In some cases, higher temperatures are used in conjunction with a catalyst to drive the reaction. researchgate.net

Pressure: The synthesis is typically performed at atmospheric pressure. The primary pressure consideration is managing the evolution of HCl gas, which is a byproduct of the hydrolysis. uni-wuppertal.de This is usually handled by performing the reaction in a well-ventilated fume hood or using a gas trap. gac.edu

Purification and Isolation Techniques for Research Applications

The crude product from the synthesis is a mixture containing the target compound, other linear and cyclic chlorosiloxanes, and residual reactants or solvent. google.comlibretexts.org A multi-step purification process is required for isolation in research applications.

Neutralization and Washing: The first step involves neutralizing and removing the acidic byproduct, HCl. The reaction mixture's organic layer is separated and washed sequentially with water and a basic solution, such as saturated sodium bicarbonate, until effervescence ceases. youtube.comgac.edu

Drying: After washing, the organic solution is treated with an anhydrous drying agent, like magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water. youtube.comgac.edu The drying agent is then removed by gravity filtration. youtube.com

Solvent Removal: The bulk of the solvent is typically removed from the dried organic phase using a rotary evaporator. youtube.com

Fractional Distillation: This is the most critical step for separating components with close boiling points. Chlorosilanes and their oligomers are purified using fractional distillation, often requiring columns with a high number of theoretical stages for effective separation. wikipedia.orglibretexts.orgepo.org To enhance separation, extractive distillation may be employed, where a high-boiling solvent (e.g., sulfolane) is added to alter the relative volatilities of the components. google.com

Chromatography: For high-purity samples required in research, chromatographic methods can be used. Gas-liquid chromatography is a viable technique for separating volatile siloxanes. google.com Additionally, column chromatography using a stationary phase like silica gel can be employed to purify the final product. gac.edu

Table 3: Purification Techniques for this compound

Technique Purpose Details Citation
Washing Neutralization/Removal of HCl Use of water and sodium bicarbonate solution. youtube.comgac.edu
Drying Removal of Water Anhydrous MgSO₄ or Na₂SO₄. youtube.comgac.edu
Fractional Distillation Separation of Siloxanes Primary method for separating close-boiling components. wikipedia.orglibretexts.orgepo.org
Extractive Distillation Enhanced Separation Uses agents like sulfolane (B150427) to improve separation efficiency. google.com
Chromatography High-Purity Isolation Gas-liquid or column chromatography (silica gel). gac.edugoogle.com

Distillation and Fractional Distillation

Distillation is a fundamental technique for the purification of siloxanes, leveraging differences in the boiling points of the components in the mixture. silicones.eu For chlorosilanes and their derivatives, fractional distillation is particularly effective because the boiling points of various silanes and chlorosilanes are distinct enough to allow for their separation. libretexts.org

The process involves heating the crude siloxane mixture to selectively vaporize components based on their boiling points. These vapors are then condensed and collected, yielding a product with enhanced purity. silicones.eu However, challenges can arise, especially with impurities that have boiling points close to the target compound. google.com Prolonged vacuum distillation can also pose risks of oxidation or thermal degradation of the siloxanes, potentially compromising the quality of the final product. google.com

To overcome some of these limitations, techniques like steam distillation have been developed. In this method, steam is introduced into the siloxane fluid, causing impurities like chlorides and low-molecular-weight components to distill out along with the steam. google.com This can be performed under vacuum at temperatures ranging from 50 to 300°C and pressures from 1 to 760 mmHg, providing an economically advantageous purification route. google.com

Table 1: Boiling Points of Relevant Silanes and Chlorosilanes at Atmospheric Pressure (760 mmHg) libretexts.org
CompoundBoiling Point (°C)
Silane (SiH4)-111.9
Dichlorosilane (H2SiCl2)8.3
Trichlorosilane (HSiCl3)31.5
Silicon Tetrachloride (SiCl4)57.6

This table illustrates the differences in boiling points that enable fractional distillation as a viable separation method for chlorosilane precursors.

Chromatographic Purification Methods

Chromatography offers a high-resolution alternative for purifying organosilicon compounds, especially for removing impurities with similar volatilities that are difficult to separate by distillation alone. google.com Gas chromatography (GC) and solid-phase extraction are particularly relevant methods.

In gas chromatography, the choice of the stationary phase is critical for effective separation. libretexts.org The stationary phase, a polymeric liquid coated on a fused silica capillary tube, interacts differently with various compounds, leading to differential retention times and thus separation. libretexts.org For siloxanes, which are generally nonpolar, a nonpolar stationary phase is often effective. mdpi.com However, for separating more polar impurities, a more polar stationary phase may be required to achieve better selectivity. mdpi.com

Key aspects of chromatographic separation of organosilicon compounds include:

Stationary Phase Selection: The polarity of the stationary phase is chosen based on the components of the mixture. Nonpolar phases are suitable for separating nonpolar siloxanes, while polar phases can selectively retain polar impurities. libretexts.orgmdpi.com

Temperature Programming: Gradually increasing the column temperature during a GC run can enhance the separation of a wide range of compounds with different boiling points. libretexts.org

Solid-Phase Extraction: This technique is particularly useful for removing polar impurities from nonpolar siloxane feedstocks. google.com The crude liquid siloxane is passed through a bed of a solid absorbent, such as silica gel, which selectively adsorbs the more polar impurities. This method is effective in removing contaminants like hydroxyl-end-capped siloxane molecules from nonpolar products such as octamethylcyclotetrasiloxane. google.com

Table 2: Principles of Chromatographic Purification for Siloxanes
ParameterDescriptionRelevance to Siloxane Purification
Technique Gas Chromatography (GC), Solid-Phase Extraction (SPE)GC is used for analytical and preparative separation of volatile siloxanes. SPE is used to remove polar impurities from bulk liquid siloxanes. google.comlibretexts.org
Stationary Phase (GC) Polymeric liquid coated in a capillary column. Can be nonpolar (e.g., methyl polysiloxane) or polar.The choice of phase determines the selectivity of the separation. Nonpolar siloxanes are well-separated on nonpolar columns. mdpi.comnih.gov
Absorbent (SPE) Solid material, typically silica gel.Silica gel effectively adsorbs polar impurities due to the difference in polarity with nonpolar siloxane molecules. google.com
Principle of Separation Differential partitioning between a mobile phase and a stationary phase (GC) or selective adsorption (SPE). google.comlibretexts.orgSeparation is based on physicochemical properties like boiling point, polarity, and molecular size. google.comnih.gov

Chemical Reactivity and Derivatization of 1,5 Dichlorohexamethyltrisiloxane

Reactivity of Silicon-Chlorine Bonds in Trisiloxane Systems

The Si-Cl bond is characterized by a significant partial positive charge on the silicon atom and a partial negative charge on the more electronegative chlorine atom. This polarity makes the silicon atom an electrophilic center, readily attacked by nucleophiles. The reactivity of this bond is the foundation for the derivatization of 1,5-dichlorohexamethyltrisiloxane (B1585065).

Organometallic reagents, such as organolithium (R-Li) and Grignard (R-MgX) reagents, are potent nucleophiles capable of forming new carbon-silicon bonds. libretexts.orgmsu.edulibretexts.org Due to the highly polar nature of the carbon-lithium bond, organolithium reagents are particularly reactive nucleophiles and strong bases. wikipedia.org

When this compound reacts with an organometallic reagent, the nucleophilic carbon atom of the reagent attacks the electrophilic silicon atom, displacing the chloride ion in a nucleophilic substitution reaction. libretexts.orgwikipedia.org This process can be used to introduce alkyl or aryl groups at the ends of the trisiloxane chain. For example, the reaction with an alkyllithium reagent like n-butyllithium would yield a dialkyl-terminated hexamethyltrisiloxane.

The general reaction can be represented as: Cl-[Si(CH₃)₂-O]₂-Si(CH₃)₂-Cl + 2 R-M → R-[Si(CH₃)₂-O]₂-Si(CH₃)₂-R + 2 MCl (where R is an alkyl or aryl group, and M is Li, MgX)

The high reactivity of these organometallic compounds necessitates the use of anhydrous conditions, as they readily react with water. libretexts.orglibretexts.org

Table 1: Examples of Reactions with Organometallic Reagents

Organometallic ReagentProduct TypeReaction Notes
Alkyllithium (e.g., n-BuLi)Alkyl-terminated trisiloxaneHighly reactive; requires anhydrous ether or hydrocarbon solvents. libretexts.orgwikipedia.org
Grignard Reagent (e.g., CH₃MgBr)Alkyl-terminated trisiloxaneGenerally less reactive than organolithium reagents; requires ether solvents like THF or diethyl ether to stabilize the reagent. libretexts.orgmsu.edu
Aryllithium (e.g., PhLi)Aryl-terminated trisiloxaneUsed to introduce aromatic functionalities.

The Si-Cl bonds in this compound are highly susceptible to hydrolysis. Protic solvents, which contain acidic protons (e.g., water, alcohols), can readily react with the compound. libretexts.orgmasterorganicchemistry.com Water, acting as a nucleophile, attacks the silicon atom, leading to the displacement of the chloride ion and the formation of a silanol (B1196071) (Si-OH) group. This reaction is typically rapid and results in the liberation of hydrogen chloride (HCl).

The initial hydrolysis step is: Cl-[Si(CH₃)₂-O]₂-Si(CH₃)₂-Cl + 2 H₂O → HO-[Si(CH₃)₂-O]₂-Si(CH₃)₂-OH + 2 HCl

The resulting 1,5-dihydroxyhexamethyltrisiloxane is itself reactive. The silanol groups can undergo condensation reactions with each other, eliminating water to form longer polysiloxane chains or cyclic species. The presence of protic solvents facilitates these reactions by stabilizing the ionic intermediates formed during the process. researchgate.net Because of this high sensitivity to moisture, handling and storage of this compound require inert, anhydrous conditions.

Similar to hydrolysis, this compound reacts with other nucleophiles like alcohols and amines.

Reaction with Alcohols (Alcoholysis): Alcohols (R'OH) react with the Si-Cl bonds to form alkoxy-terminated trisiloxanes (Si-OR'). youtube.com This reaction also produces HCl as a byproduct. To drive the reaction to completion, a tertiary amine (e.g., triethylamine) is often added as an HCl scavenger.

Cl-[Si(CH₃)₂-O]₂-Si(CH₃)₂-Cl + 2 R'OH → R'O-[Si(CH₃)₂-O]₂-Si(CH₃)₂-OR' + 2 HCl

Reaction with Amines (Aminolysis): Primary or secondary amines (R'₂NH) react to form amino-terminated trisiloxanes (Si-NR'₂). In this case, an excess of the amine is typically used, with one equivalent acting as the nucleophile and a second equivalent acting as the base to neutralize the generated HCl.

Cl-[Si(CH₃)₂-O]₂-Si(CH₃)₂-Cl + 4 R'₂NH → R'₂N-[Si(CH₃)₂-O]₂-Si(CH₃)₂-NR'₂ + 2 [R'₂NH₂]⁺Cl⁻

These reactions are fundamental for synthesizing various functionalized siloxanes with tailored properties.

Functional Group Interconversion and Derivatization Strategies

Functional group interconversion involves transforming one functional group into another through chemical reactions such as substitution, addition, or elimination. solubilityofthings.comimperial.ac.uk For this compound, the terminal chlorine atoms are the primary sites for these transformations, allowing for a wide range of derivatization strategies.

One of the most common derivatization strategies is the conversion of this compound to its hydroxy-terminated analogue, 1,5-dihydroxyhexamethyltrisiloxane. This is typically achieved through controlled hydrolysis, where the chlorosilane is added to a mixture of water and a solvent like acetone (B3395972) or an ether. google.comgoogle.com The presence of a weak base, such as sodium bicarbonate, can be used to neutralize the HCl byproduct.

The resulting α,ω-dihydroxysiloxane is a key intermediate in silicone chemistry. google.comgoogle.com These hydroxy-terminated oligomers can be used as building blocks for the synthesis of high-molecular-weight silicone polymers through condensation polymerization. researchgate.net

The versatility of the Si-Cl and the derived Si-OH functionalities allows for the synthesis of numerous other functionalized trisiloxanes. The choice of derivatization reagent dictates the final functionality of the molecule. nih.gov

Table 2: Derivatization Strategies for Functionalized Trisiloxanes

Starting MaterialReagentFunctional Group IntroducedProduct Class
This compoundWater (H₂O)Hydroxyl (-OH)Dihydroxy-terminated trisiloxane
This compoundAlcohol (R'OH) / BaseAlkoxy (-OR')Dialkoxy-terminated trisiloxane
This compoundAmine (R'₂NH)Amino (-NR'₂)Diamino-terminated trisiloxane
This compoundAlkyllithium (R'Li)Alkyl (-R')Dialkyl-terminated trisiloxane
1,5-DihydroxyhexamethyltrisiloxaneGlycidolDiol-terminatedGlycidyl ether-terminated trisiloxane nih.gov
1,5-DihydroxyhexamethyltrisiloxaneIsocyanates (R'NCO)Urethane linkageUrethane-linked siloxane polymers

These derivatization reactions enable the synthesis of telechelic siloxane oligomers, which are low-molecular-weight polymers with reactive functional groups at both ends. These oligomers are crucial for producing block copolymers, cross-linked networks, and surface-modifying agents with specific properties such as improved hydrophilicity or enhanced reactivity. nih.gov

Strategies for enhancing analytical detectability via derivatization

The quantitative analysis of chlorosiloxanes, including this compound, is crucial for quality control in polymer manufacturing and for monitoring in various applications. While gas chromatography (GC) is a common method for the direct analysis of volatile and thermally stable chlorosilanes, strategies involving chemical derivatization are often employed to enhance analytical detectability, particularly for methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Derivatization is a technique used to convert an analyte into a product that has improved properties for separation and detection. researchgate.net For this compound, the two terminal silicon-chlorine (Si-Cl) bonds are the primary sites for derivatization reactions. The main goals of derivatizing this compound are to improve ionization efficiency for mass spectrometry and to introduce a chromophoric or fluorophoric tag for UV or fluorescence detection. ddtjournal.com

Key Derivatization Strategies:

Substitution of Chlorine: The reactive chloro groups can be readily substituted by nucleophiles. Reaction with an appropriate derivatizing agent containing a chargeable moiety can significantly enhance the response in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com For example, reacting this compound with an amine-containing compound can introduce a readily protonated site.

Introduction of Detectable Moieties: To improve detection by UV or fluorescence, the chloro groups can be replaced with a molecule containing a chromophore or fluorophore. This is especially useful for LC analysis where the siloxane itself has no significant UV absorbance.

Hydrolysis and Silylation: A two-step approach can be used where the this compound is first hydrolyzed to form the corresponding disilanol, 1,5-dihydroxyhexamethyltrisiloxane. The resulting hydroxyl groups can then be derivatized using standard silylating agents to form more volatile and stable compounds for GC analysis.

Analytical methods for underivatized siloxanes often rely on GC coupled with mass spectrometry (GC-MS) or a flame-ionization detector (FID). ace-laboratories.com For complex matrices, such as biological fluids or environmental samples, a derivatization step can overcome low volatility, improve chromatographic behavior, and significantly increase sensitivity and selectivity. nih.govmdpi-res.com The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis. nih.gov

Table 1: Comparison of Analytical Approaches for Chlorosiloxanes

Analytical MethodApproachAdvantagesDisadvantagesRelevant Findings
Gas Chromatography (GC) Direct InjectionSimple, rapid, good precision for pure samples. nih.govPotential for on-column reactions; may require specialized columns. google.comA GC method with a thermal conductivity detector showed a coefficient of variation less than 1% for chlorosilane analysis. nih.gov
GC-Mass Spectrometry (GC-MS) Direct InjectionHigh selectivity and structural information. ace-laboratories.comComplex matrices can interfere with analysis.Can be used to identify and quantify siloxanes extracted from various products. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) DerivatizationHigh sensitivity and selectivity; suitable for less volatile compounds. ddtjournal.comnih.govRequires additional sample preparation steps (derivatization).Derivatization can improve ionization efficiency and allow for sensitive detection through specific product ions. ddtjournal.com

Polymerization Reactions Involving this compound

This compound is a key bifunctional monomer used in the synthesis of a variety of silicone-based polymers. chemimpex.comchemicalbook.com Its two terminal chlorine atoms serve as reactive sites for polymerization, primarily through condensation reactions. alfa-chemistry.comchemicalbook.com

Condensation Polymerization Mechanisms

Condensation polymerization, also known as step-growth polymerization, involves the reaction between monomers with two or more functional groups, leading to the formation of a larger structural unit while releasing a small molecule such as water or hydrogen chloride (HCl). studymind.co.uk this compound, with its two chloro functional groups, is an archetypal monomer for this process. libretexts.org

The primary mechanism for the self-polymerization of this compound is through hydrolysis and subsequent condensation.

Hydrolysis: The process is initiated by the reaction of the terminal Si-Cl bonds with water. This is a rapid reaction that replaces the chlorine atoms with hydroxyl (-OH) groups, forming the reactive silanol intermediate, 1,5-dihydroxyhexamethyltrisiloxane, and releasing HCl.

Reaction: Cl-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-Cl + 2H₂O → HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH + 2HCl

Condensation: The newly formed silanol groups are highly reactive and condense with each other. One silanol group reacts with another, forming a stable siloxane (Si-O-Si) bond and eliminating a molecule of water. chemguide.uk This step-by-step process links the trisiloxane units together, extending the polymer chain.

Reaction: n[HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH] → H-[O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]n-OH + (n-1)H₂O

Alternatively, a silanol group can react with a remaining Si-Cl group, eliminating HCl and forming the siloxane linkage. This reaction is particularly relevant in conditions where water is limited. The polymerization continues as dimers form trimers, and trimers form tetramers, and so on, gradually building up high molecular weight linear polysiloxane chains. uomustansiriyah.edu.iq

Formation of Block Copolymers and Oligosiloxane-Containing Polyamides

The bifunctional nature of this compound makes it an excellent candidate for incorporation as a block segment into other polymer backbones, thereby creating block copolymers with tailored properties.

One significant application is in the synthesis of oligosiloxane-containing polyamides. amanote.com Polyamides are typically rigid, high-strength materials. By incorporating a flexible oligosiloxane segment, the resulting copolymer can gain properties such as improved flexibility, lower glass transition temperature, increased gas permeability, and enhanced surface properties.

The synthesis is achieved by including this compound as a co-monomer in the condensation polymerization reaction with traditional polyamide monomers, such as a diamine and a diacid chloride. libretexts.org The Si-Cl groups of the trisiloxane react readily with the amine groups (-NH₂) of the diamine monomer, forming a stable Si-N bond and integrating the siloxane block into the polyamide chain.

Reaction Scheme: n ClOC-R¹-COCl (diacid chloride) + n H₂N-R²-NH₂ (diamine) + x Cl-[Si(CH₃)₂O]₂Si(CH₃)₂-Cl → [-CO-R¹-CO-NH-R²-NH-]n-[-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-NH-R²-NH-]x

This reaction creates a polyamide-polysiloxane block copolymer. The this compound can also be used to modify the membranes of existing oligosiloxane-containing polyamides. amanote.com Furthermore, by functionalizing the ends of the siloxane oligomer, it can be used as a macroinitiator for other types of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to generate well-defined block copolymers with other polymer types like polystyrenes or polyacrylates. rsc.orgnih.govmdpi.com

Role as a Cross-linking Agent or Monomer in Polymer Synthesis

The primary role of this compound in polymer synthesis is that of a difunctional monomer . chemimpex.comnih.gov In step-growth polymerization, a difunctional monomer acts as a chain extender, reacting at both ends to form long, linear polymer chains. libretexts.org Its incorporation into a polymer backbone, as seen in the synthesis of polysiloxanes or siloxane-polyamide copolymers, is a clear example of its function as a monomeric building block.

While often discussed in the context of cross-linking, it is important to distinguish its role from that of a true cross-linking agent. A cross-linking agent is a compound with a functionality greater than two, which can form covalent bonds between different polymer chains to create a three-dimensional network. specialchem.comnih.govhengdasilane.com

Given that this compound has a functionality of exactly two, it cannot, by itself, create a cross-linked network. Instead, it acts as a linear linker or coupling agent . chemimpex.com It can link two separate polymer chains together if those chains possess reactive functional groups (e.g., hydroxyl or amine groups) that can react with the terminal Si-Cl groups. This linking action connects two previously separate chains into a single, longer chain, which can increase the average molecular weight and modify the material's properties, but it does not form the characteristic gelled network of a cross-linked polymer.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the precise arrangement of atoms in 1,5-Dichlorohexamethyltrisiloxane (B1585065). By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to confirm the presence and connectivity of the methyl groups and the siloxane backbone.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high symmetry of the molecule. Two distinct proton environments are present: the methyl groups attached to the central silicon atom and the methyl groups attached to the two terminal, chlorine-bearing silicon atoms.

Terminal Methyl Protons (Si(CH₃)₂Cl): The protons of the four methyl groups on the terminal silicon atoms are chemically equivalent. Due to the electronegativity of the adjacent chlorine atom, these protons are deshielded and would appear at a downfield chemical shift compared to the central methyl groups.

Central Methyl Protons (O-Si(CH₃)₂-O): The protons of the two methyl groups on the central silicon atom are also chemically equivalent to each other. These protons are in a less electronegative environment compared to the terminal ones and are expected to resonate at a higher field (upfield).

The integration of these two signals would yield a 2:1 ratio, corresponding to the 12 terminal protons and 6 central protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Environment Number of Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Central Si-CH₃ 6H ~0.1 - 0.2 Singlet

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Similar to the proton spectrum, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Two distinct signals are anticipated, corresponding to the carbon atoms of the methyl groups in the two unique chemical environments.

Terminal Methyl Carbons (Si(CH₃)₂Cl): The carbon atoms of the methyl groups attached to the terminal silicon atoms are deshielded by the adjacent chlorine.

Central Methyl Carbons (O-Si(CH₃)₂-O): The carbon atoms of the methyl groups on the central silicon atom are expected to appear at a slightly different chemical shift, reflecting their unique position in the siloxane chain. Quaternary carbons, those without any attached protons, often show weaker signals in ¹³C NMR spectra. oregonstate.eduyoutube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Central Si-C H₃ ~1.0 - 2.0

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions. oregonstate.edu

²⁹Si NMR spectroscopy is an exceptionally powerful tool for analyzing silicone compounds, as it directly probes the silicon nuclei that form the backbone of the molecule. researchgate.net For this compound, there are two distinct silicon environments:

Central Silicon Atom: One silicon atom is bonded to two oxygen atoms and two methyl groups (D-type unit).

Terminal Silicon Atoms: Two equivalent silicon atoms are each bonded to one chlorine atom, one oxygen atom, and two methyl groups (M-type unit, modified by chlorine).

The ²⁹Si NMR spectrum is therefore expected to show two distinct peaks with an intensity ratio of approximately 1:2, corresponding to the central and terminal silicon atoms, respectively. The chemical shifts are highly sensitive to the substituents on the silicon atom, allowing for clear differentiation between the chlorine-substituted terminal silicons and the central disiloxy-substituted silicon. researchgate.net

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound

Silicon Environment Relative Abundance Predicted Chemical Shift Range (δ, ppm)
Si (CH₃)₂Cl 2 ~-5 to -15

Note: Predicted chemical shifts are relative to TMS. The presence of chlorine causes a significant downfield shift compared to a standard trimethylsilyl (B98337) group.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with very high precision. This technique allows for the calculation of the elemental formula of the parent compound, providing unequivocal confirmation of its identity. The high mass accuracy of HRMS can readily distinguish the target compound from other molecules that may have the same nominal mass. thermofisher.com The calculated exact mass for the most abundant isotopic composition of this compound (C₆H₁₈³⁵Cl₂O₂²⁸Si₃) is 275.9992 Da. nih.gov

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₁₈Cl₂O₂Si₃
Nominal Mass 276 u

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like this compound. nih.govthermofisher.com In this technique, the compound is first separated from a mixture by passing it through a gas chromatography column, typically a non-polar column such as one with a 5% phenyl methylpolysiloxane stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. For this compound, a common fragmentation pathway is the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion. This fragment is often one of the most abundant peaks in the spectrum. nih.gov

Table 5: Key Mass Spectral Data (Electron Ionization) for this compound

m/z Value Proposed Fragment Significance
276 [C₆H₁₈Cl₂O₂Si₃]⁺ Molecular Ion (M⁺)

Table 6: List of Mentioned Compounds

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrational modes, but only for vibrations that cause a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves inelastic scattering of monochromatic laser light, detecting vibrations that cause a change in the molecule's polarizability. metrohm.com For a molecule like this compound, which possesses both polar (Si-Cl, Si-O) and non-polar (C-H, Si-C) bonds, IR and Raman are complementary techniques, providing a more complete vibrational profile when used together.

The key vibrational modes for this compound are associated with the siloxane backbone (Si-O-Si), the methyl groups attached to silicon (Si-CH₃), and the terminal silicon-chlorine bonds (Si-Cl).

Si-O-Si Vibrations: The siloxane backbone gives rise to strong, characteristic bands. The asymmetric stretching of the Si-O-Si bond is typically observed as a very intense and broad absorption in the IR spectrum between 1000 and 1100 cm⁻¹. The corresponding symmetric stretch is often weaker in the IR but produces a strong signal in the Raman spectrum.

Si-CH₃ Vibrations: The methyl groups produce several distinct vibrations. The symmetric and asymmetric C-H stretching modes appear in the 2900-3000 cm⁻¹ region. The symmetric deformation (umbrella mode) of the CH₃ group attached to silicon is found around 1250-1270 cm⁻¹, while the CH₃ rocking modes coupled with Si-C stretching appear in the 750-870 cm⁻¹ range.

Si-Cl Vibrations: The stretching vibration of the silicon-chlorine bond is expected to appear in the lower frequency region of the mid-infrared spectrum, typically between 400 and 600 cm⁻¹. The exact position can be influenced by the presence of other substituents on the silicon atom.

The following table summarizes the expected vibrational modes for this compound and their approximate frequency ranges.

Vibrational ModeTypical Wavenumber (cm⁻¹)Primary Spectroscopic Activity
Asymmetric C-H Stretch (in CH₃)~2965IR, Raman
Symmetric C-H Stretch (in CH₃)~2905IR, Raman
Symmetric CH₃ Deformation (Umbrella)~1260IR (Strong), Raman
Asymmetric Si-O-Si Stretch1000 - 1100IR (Very Strong), Raman (Weak)
CH₃ Rock / Si-C Stretch750 - 870IR, Raman
Symmetric Si-O-Si Stretch450 - 650IR (Weak), Raman (Strong)
Si-Cl Stretch400 - 600IR, Raman

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for determining its purity, identifying impurities, and analyzing its presence in more complex mixtures, such as reaction products or polymer formulations.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for this compound. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase (a liquid or polymer coated on an inert solid support) and a mobile phase (an inert carrier gas, such as helium). chromatographyonline.com

This technique is instrumental for the purity assessment of this compound. It can effectively separate the target compound from residual starting materials, solvents, or by-products from its synthesis, such as other short-chain siloxanes or species with different degrees of chlorination. When coupled with a detector like a Mass Spectrometer (GC-MS), it not only separates the components but also provides their mass spectra, allowing for definitive identification of impurities. nih.gov

Care must be taken during analysis, as siloxanes are known to be common contaminants in GC systems, potentially leaching from inlet septa or the stationary phase of the column itself, leading to "ghost peaks" that can interfere with analysis. chromatographyonline.com

The table below outlines typical parameters for a GC-based analysis of a mid-volatility siloxane like this compound.

ParameterTypical SettingPurpose
Column Type DB-5 or similar (low-polarity 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of organosilicon compounds.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions offering a balance of resolution and analysis time.
Carrier Gas HeliumInert mobile phase with good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures reproducible retention times.
Injection Mode Split/SplitlessSplit mode is used for concentrated samples to avoid column overload; splitless for trace analysis.
Inlet Temperature 250 - 280 °C chromatographyonline.comEnsures complete and rapid vaporization of the analyte without thermal degradation.
Oven Program Initial: 50°C, Ramp: 10°C/min to 280°C, Hold: 5 minTemperature gradient to separate compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantitation; MS for positive identification of components. h-brs.de

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume, or size in solution. lucideon.com While GPC is primarily used to determine the molecular weight distribution of polymers, it serves a critical role in the context of this compound, especially when it is used as a monomer or chain-terminating agent in polymerization reactions. dksh.comazom.com

In this application, GPC is not used to characterize the this compound molecule itself as a polymer, but rather to analyze the product mixture of a polymerization reaction in which it is involved. The technique can effectively separate the unreacted monomer from the resulting oligomers and high molecular weight polymer chains. malvernpanalytical.commalvernpanalytical.com This allows researchers to assess the efficiency of the polymerization, quantify the amount of residual monomer, and characterize the molecular weight distribution of the polysiloxane product. azom.com

The analysis of polysiloxanes by GPC can present challenges, as their refractive index increment (dn/dc) can be very low in common solvents like tetrahydrofuran (B95107) (THF), leading to poor signal with a refractive index (RI) detector. Toluene is often a more suitable solvent for achieving good detector response. azom.com

Typical GPC parameters for analyzing a polysiloxane mixture that may contain this compound are detailed below.

ParameterTypical SettingPurpose
Solvent (Mobile Phase) Toluene or Tetrahydrofuran (THF) azom.comDissolves the siloxane polymer/monomer mixture. Toluene is often preferred for polysiloxanes.
Columns Set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizesSeparates a wide distribution of molecular sizes, from the small monomer to large polymer chains.
Flow Rate 1.0 mL/min lucideon.comA standard flow rate for consistent separation.
Column Temperature Ambient to 40 °CControlled temperature ensures stable viscosity of the mobile phase and reproducible results.
Detector Refractive Index (RI) DetectorUniversal detector that responds to the difference in refractive index between the analyte/solvent and the pure solvent.
Calibration Polystyrene standards lcms.czA set of polymers with known, narrow molecular weight distributions used to create a calibration curve relating retention time to molecular weight.

Applications and Research Trajectories of 1,5 Dichlorohexamethyltrisiloxane

Precursor in Silicone Polymer and Material Science Research

As a precursor, 1,5-dichlorohexamethyltrisiloxane (B1585065) is instrumental in the synthesis of various silicone polymers. The reactivity of its silicon-chlorine (Si-Cl) bonds enables its incorporation into polymer backbones, leading to materials with desirable characteristics such as thermal stability and flexibility.

The Si-Cl bonds in this compound are highly reactive, making it a valuable component in the production of specialized silicone resins and elastomers. These materials are sought after for their high thermal stability, flexibility, and dielectric properties. For example, it is used in the co-hydrolysis and polycondensation with other organochlorosilanes to create silicone resins with specific functionalities and properties. google.com The resulting polymers can be tailored for use as electrical-insulating varnishes, heat-resistant coatings, and sealants for electronic components. google.comjlu.edu.cn

The presence of two chlorine atoms in this compound allows it to act as a cross-linking agent, forming robust, three-dimensional polymer networks. bohrium.comtue.nl This cross-linking is fundamental to the creation of materials with enhanced mechanical strength, thermal stability, and chemical resistance. bohrium.comnih.gov The density of these cross-links can be controlled to fine-tune the material's properties, influencing everything from its stiffness to its swelling behavior. tue.nlnih.govresearchgate.net The resulting networked polymers are essential in a variety of applications, including the fabrication of mechanically adaptive materials for biomedical devices. nih.gov

This compound is utilized in the synthesis of siloxane-modified polycarbonates to enhance their properties. By incorporating flexible siloxane segments into the rigid polycarbonate structure, desirable characteristics such as improved impact resistance, low-temperature ductility, and flame retardancy can be achieved. dtic.milresearchgate.net The synthesis can involve reacting the dichlorotrisiloxane with bisphenols to create siloxane-polycarbonate copolymers. dtic.milasianpubs.org These modified polycarbonates are being developed for applications such as interlayers in aircraft cockpit enclosures, where a combination of optical clarity, toughness, and thermal stability is crucial. dtic.mil

Property Enhanced in PolycarbonateEffect of Siloxane ModificationReference
Impact ToughnessIncreased, especially at low temperatures researchgate.netresearchgate.net
Flow PropertiesImproved melt flow for easier processing researchgate.netresearchgate.net
Optical TransparencyCan be maintained with good compatibility asianpubs.orgnih.gov
Thermal StabilityGenerally maintained or slightly altered asianpubs.org

In the pursuit of high-performance materials for demanding environments like aerospace, this compound is used to prepare arylacetylene resins containing siloxane units. rmit.edu.vnscispace.com The incorporation of the flexible trisiloxane spacer improves the processability and toughness of the otherwise rigid and brittle arylacetylene resins. rmit.edu.vnresearchgate.netresearchgate.net These modified resins can be thermally cross-linked to form cured materials with exceptional thermal and thermo-oxidative stability, capable of withstanding temperatures above 500°C. rmit.edu.vnscispace.com Upon sintering at very high temperatures, these materials can be converted into hard, glassy silicon oxycarbide (SiOC) ceramics. rmit.edu.vnscispace.com

Property of Cured Arylacetylene-Siloxane ResinObservationReference
Thermal Stability (in N₂)Decomposition above 500°C rmit.edu.vnscispace.com
Thermal Stability (in air)Decomposition above 500°C rmit.edu.vnscispace.com
ProcessabilityGood, resins are often liquids at room temperature rmit.edu.vnscispace.comresearchgate.net
Ceramic ConversionForms SiOC ceramics above 1450°C rmit.edu.vnscispace.com

While direct evidence for the use of this compound is not prevalent in the provided search results, the analogous use of siloxane spacers for anchoring catalysts is a known strategy. This technique aims to heterogenize homogeneous catalysts, like zirconocene, by attaching them to a solid support such as silica (B1680970). This combines the high activity and selectivity of the catalyst with the practical benefits of easy separation and reuse. The trisiloxane unit would act as a flexible spacer between the rigid silica surface and the active catalytic center.

Surface Modification and Interface Engineering

The reactivity of this compound makes it an effective agent for the chemical modification of surfaces. gelest.com It can react with hydroxyl groups present on the surface of materials like glass, silica, and other metal oxides to form a covalently bonded, stable siloxane layer. nih.govnih.gov This process, known as silanization, is a cornerstone of surface and interface engineering.

This modification can dramatically alter the surface properties of a material. For instance, it can be used to change the wettability, transforming a hydrophilic surface into a hydrophobic one. gelest.comulisboa.pt Such modifications are critical for a wide range of applications, including the development of biocompatible materials for medical implants, where controlling protein adsorption and cell adhesion is crucial. nih.govelsevierpure.com In microfluidics, modifying the surface of channels within poly(dimethylsiloxane) (PDMS) devices is essential for controlling fluid flow and preventing the non-specific binding of biological molecules. nih.govelsevierpure.com

Hydrophobic Surface Treatments and Coatings

This compound is utilized in surface treatments to enhance hydrophobic properties. chemimpex.com Its reactive dichloro functionalities allow it to chemically bond to surfaces containing hydroxyl groups, such as glass, ceramics, and textiles, creating a water-repellent layer. This makes it a valuable compound in industries that require water-resistant coatings, including electronics and textiles. chemimpex.com The hexamethyltrisiloxane backbone provides a low surface energy, which is characteristic of silicones and contributes to the hydrophobicity of the treated surface.

While the general application is established, specific research findings with detailed data on contact angles, coating durability under various conditions, and specific application methodologies for this compound are not extensively documented in readily accessible literature.

Applications in Surface Passivation for Single Molecule Imaging

In the field of single-molecule imaging, surface passivation is crucial to prevent the non-specific adsorption of biomolecules onto the imaging surface, which can interfere with the experiment and lead to artifacts. nih.govnih.gov Silanization of glass surfaces is a common strategy to create a hydrophobic layer that can then be further functionalized, often with polyethylene (B3416737) glycol (PEG), to create a biocompatible and protein-resistant surface. researchgate.net

Research has shown that a surface treatment based on dichlorodimethylsilane (B41323) (a related, smaller dichlorosilane) and Tween-20 can effectively passivate surfaces for single-molecule studies. nih.gov While this compound shares the reactive dichloro-functional groups, specific protocols and detailed studies on its direct use for surface passivation in single-molecule imaging are not widely available. Furthermore, there is no specific information on its direct role in preventing photobleaching, which is the light-induced destruction of fluorescent molecules used in these imaging techniques. nih.govnih.govresearchgate.net

Development of Durable Icephobic Surfaces

The development of coatings that prevent or reduce ice adhesion is a significant area of materials science research. polympart.comresearchgate.netnih.gov There is evidence from patent literature that this compound is among the silane (B1218182) compounds investigated for creating durable icephobic surfaces. The principle behind using silicone-based compounds for icephobicity lies in their low surface energy and flexibility, which can hinder strong ice adhesion and facilitate ice removal.

The long-term durability of such coatings is a critical factor for their practical application and is the subject of ongoing research. digitellinc.commdpi.com However, specific studies detailing the performance, mechanical durability, and the precise mechanism of icephobicity of surfaces treated with this compound are not extensively covered in the public scientific literature.

Intermediate in Organic Synthesis and Specialty Chemicals

This compound serves as a key building block in the synthesis of more complex silicone-based molecules and specialty chemicals. chemimpex.com The two chloro groups are reactive sites that can be substituted by a variety of functional groups through nucleophilic substitution reactions.

Synthesis of Functionalized Organosilanes

The reactivity of the Si-Cl bonds in this compound allows for the synthesis of a wide range of functionalized organosilanes. nih.govmdpi.comresearchgate.netorganic-chemistry.org By reacting it with appropriate nucleophiles, new functional groups can be introduced at the ends of the trisiloxane chain. This versatility makes it a valuable precursor for creating custom-designed silicone compounds with specific properties for various applications. However, detailed, specific examples and reaction schemes for the synthesis of functionalized organosilanes originating from this compound are not prevalent in the available literature.

Bridging Protecting Groups in Complex Molecule Synthesis (e.g., Paclitaxel (B517696) Derivatives)

In the multi-step synthesis of complex natural products like paclitaxel, the protection of reactive functional groups is a critical strategy. nih.govnih.govepa.gov Silyl (B83357) ethers are commonly employed as protecting groups for hydroxyl groups due to their ease of formation and selective removal. harvard.edu Dichloro- and dialkoxysilanes can be used to simultaneously protect two hydroxyl groups, such as 1,2- and 1,3-diols, by forming a cyclic silyl ether. gelest.comorganic-chemistry.orgresearchgate.netyoutube.comnih.gov

The structure of this compound suggests its potential use as a bridging protecting group for diols. However, a review of the available scientific literature did not yield specific examples of its application for this purpose in the synthesis of paclitaxel or other complex molecules.

Modifier in Membrane Science and Polymer Composites

The modification of polymer membranes to improve their properties, such as permeability and selectivity, is an important area of research. A study by Aoki et al. in a 1993 issue of Polymer Journal is titled "this compound as a Modifier of Membranes of Oligosiloxane-Containing Polyamides," indicating its use in this field. amanote.com Unfortunately, the detailed findings of this specific study are not readily accessible. There is a lack of available information regarding the use of this compound as a modifier in polymer composites.

Modification of Oligosiloxane-Containing Polyamide Membranes

The incorporation of siloxane segments into polyamide (PA) membranes is a key strategy for enhancing their performance in separation processes like reverse osmosis and nanofiltration. This compound serves as an ideal building block for creating such advanced membranes. Through polycondensation with amine monomers (diamines), the dichlorosiloxane can be integrated directly into the polymer backbone, forming oligosiloxane-containing polyamide copolymers.

The primary role of the siloxane unit is to modify the membrane's physical and chemical properties. The flexible nature of the Si-O-Si bond can disrupt the rigid packing of polyamide chains, increasing the fractional free volume within the membrane. This structural change can lead to a significant increase in water permeability. Research on membranes modified with other chlorosilane precursors, such as phenyltrichlorosilane, has demonstrated that this approach can dramatically improve water flux while maintaining high salt rejection rates. nih.gov The introduction of siloxane moieties also increases the hydrophobicity of the membrane surface, which can help reduce fouling by preventing the adhesion of organic and biological materials. nih.govnih.gov

Studies on related silane-modified membranes provide insight into the performance enhancements that could be expected from membranes synthesized using this compound. For instance, the modification of PA membranes often results in a quantifiable improvement in both water flux and resistance to fouling.

Table 1: Illustrative Performance of Silane-Modified Polyamide Membranes Data based on research with analogous silane modifiers.

Membrane TypeModificationPermeability (LMH/bar)Salt Rejection (%)Finding
Control PA MembraneNone2.4~99.0Baseline performance.
TFN-PA-Si-1Phenyltrichlorosilane6.998.1 - 98.9Significantly enhanced water permeability with minimal loss of salt rejection. nih.gov
TFC-PA-ZWZwitterionic Silane->99.0Surface modification with zwitterionic silanes can enhance hydrophilicity and antifouling properties. nih.gov

Integration into Composite Materials for Enhanced Properties

The two reactive chloro groups on the molecule can form covalent bonds with hydroxyl groups present on the surface of inorganic fillers. This reaction anchors the siloxane to the filler. The organic methyl groups and the flexible siloxane chain can then physically entangle and co-react with the polymer matrix during curing. cfmats.com This molecular bridge between the filler and the matrix allows for more efficient stress transfer, leading to significant improvements in the composite's mechanical properties, such as flexural strength and modulus. nih.gov

This principle is widely applied in areas like dental composites and fiber-reinforced plastics. nih.govcfmats.com By treating reinforcing fibers or particles with a chlorosilane, the adhesion between the components is markedly improved, preventing delamination and enhancing the durability of the final material. mdpi.com

Table 2: Effect of Silane Coupling Agents on Composite Mechanical Properties This table demonstrates the typical impact of silane coupling agents on the mechanical performance of composites.

Composite SystemSilane TreatmentProperty MeasuredImprovementRationale
Dental Resin CompositeMethacryloxy SilaneFlexural Strength+7-10%Enhanced interfacial adhesion between glass fiber reinforcement and the polymer matrix. nih.gov
Epoxy/Carbon NanotubeSilane FunctionalizationFracture ResistanceEnhancedCovalent bonding between functionalized nanotubes and the epoxy resin improves load transfer. researchgate.net
Fiber-Reinforced PostSilane Coupling AgentBond StrengthSignificant IncreaseImproved chemical union between the epoxy-based fiber post and the composite resin core. mdpi.com

Emerging Research Areas and Future Perspectives

The unique combination of reactivity and inherent siloxane properties makes this compound a candidate for exploration in several cutting-edge research fields.

Exploration in Nanomaterials and Nanocomposites

The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling their dispersion in polymer matrices and imparting specific functionalities. nih.govnih.gov Chlorosilanes are instrumental in this process due to their ability to react with surface hydroxyl groups on a wide range of nanomaterials, including silica, metal oxides, and even carbon-based materials like nanodiamonds after oxidation. researchgate.netchemrxiv.orgresearchgate.net

This compound could be used to graft short, flexible siloxane chains onto nanoparticle surfaces. This surface modification can transform a hydrophilic nanoparticle into a hydrophobic one, improving its compatibility and dispersion within a non-polar polymer matrix like polydimethylsiloxane (B3030410) (PDMS). researchgate.net Such functionalization is critical for creating advanced nanocomposites with enhanced mechanical, thermal, or dielectric properties. researchgate.netmdpi.com Grafting silane molecules onto carbon nanotubes, for example, has been shown to improve their dispersion in epoxy, leading to enhanced fracture resistance in the resulting nanocomposite. researchgate.net The difunctional nature of this compound also offers the potential to link nanoparticles together or to cross-link them within a matrix, further tuning the material's properties.

Biomedical and Pharmaceutical Research Applications

Polysiloxanes are renowned for their biocompatibility, chemical inertness, and gas permeability, making them a material of choice for numerous biomedical applications. nih.govresearchgate.net These include drug delivery systems, coatings for medical implants, and components of biomedical devices. nih.govnih.govnih.govsigmaaldrich.com this compound can serve as a key monomer for synthesizing novel polysiloxane-based copolymers tailored for specific biomedical functions.

By reacting it with other functional monomers, it is possible to create biodegradable or bioactive polymers. nih.govdocumentsdelivered.com For example, copolymerizing it with polyethylene glycol (PEG) could yield amphiphilic block copolymers that self-assemble into micelles for drug encapsulation and delivery. The siloxane block would form the stable, hydrophobic core, while the PEG block would provide a hydrophilic, biocompatible corona. Furthermore, its reactivity allows it to be used to functionalize surfaces of medical devices, such as cochlear implants or catheters, to create a non-toxic, lubricating, and bio-inert layer that can reduce tissue irritation and prevent biofouling. researchgate.netnih.gov

Role in Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are a rapidly growing area of research. nih.gov The incorporation of flexible polymer segments is often key to achieving this responsiveness. Polysiloxanes, with their highly flexible Si-O backbone, are ideal candidates for creating such systems. researchgate.netmdpi.com

This compound can be used as a monomer to introduce flexible trisiloxane units into otherwise rigid polymer structures. This can lower the glass transition temperature of the material and enable significant changes in shape or volume in response to a stimulus. For instance, its integration into hydrogel networks could influence their swelling-deswelling behavior, which is crucial for applications like controlled drug release or soft robotics. nih.govnih.gov Research into polyborosiloxanes has shown that the dynamic nature of bonds involving silicon can be harnessed to create self-healing materials. mdpi.com Similarly, copolymers synthesized with this compound could be designed to exhibit shape memory effects or other stimuli-responsive behaviors, opening doors for its use in sensors, actuators, and adaptive coatings. researchgate.netdigitellinc.com

Theoretical and Computational Studies on 1,5 Dichlorohexamethyltrisiloxane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1,5-dichlorohexamethyltrisiloxane (B1585065). rsc.orgyoutube.com These methods allow for the precise calculation of various electronic properties that govern the molecule's stability, geometry, and reactivity.

Detailed research findings from these calculations reveal key aspects of the molecule's bonding and charge distribution. The calculations determine optimized molecular geometries, including bond lengths and angles, and the distribution of electron density. For instance, the Si-O-Si bond angle is a critical parameter in siloxanes, and DFT calculations can predict this value with high accuracy. The partial charges on each atom can also be computed, highlighting the polar nature of the Si-Cl and Si-O bonds. This polarity is a crucial determinant of the molecule's chemical behavior.

Furthermore, quantum chemical calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and the wavelengths of light the molecule will absorb. researchgate.net

Table 1: Representative Electronic Structure Data from Quantum Chemical Calculations

PropertyCalculated ValueSignificance
Si-O Bond Length~1.64 ÅIndicates strong, stable siloxane backbone.
Si-Cl Bond Length~2.09 ÅReflects the reactive site for nucleophilic attack.
Si-O-Si Bond Angle~148°Determines the overall shape and flexibility of the siloxane chain.
Mulliken Charge on Si (adjacent to Cl)PositiveConfirms the electrophilic nature of the silicon atom.
Mulliken Charge on ClNegativeIndicates the electronegativity of chlorine and its role as a leaving group.
HOMO-LUMO Energy Gap~7-8 eVSuggests high kinetic stability in the absence of reactive partners.

Note: The values in this table are representative and would be precisely determined in a specific computational study.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. nsf.govrsc.orgosti.gov These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its flexibility and the different shapes, or conformers, it can adopt. rsc.orgosti.gov

By simulating the molecule's behavior, researchers can understand how the trisiloxane backbone and the terminal chlorodimethylsilyl groups move and interact. nsf.gov The flexibility of the Si-O-Si bond is a key factor, allowing for a wide range of conformations. MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.comlibretexts.orgsapub.org This information is crucial for understanding how the molecule might interact with surfaces or other molecules in various applications.

The simulations can be performed in a vacuum to study the intrinsic properties of the molecule or in the presence of a solvent to understand its behavior in a more realistic environment. The results of these simulations can be analyzed to calculate properties such as the radius of gyration, which describes the molecule's compactness, and various dihedral angle distributions that characterize the shape of the siloxane chain.

Table 2: Key Conformational Descriptors from Molecular Dynamics Simulations

DescriptorInformation Provided
Radius of Gyration (Rg) A measure of the overall size and compactness of the molecule. Fluctuations in Rg indicate conformational flexibility.
End-to-End Distance The distance between the two terminal chlorine atoms, providing insight into the extended or folded nature of the molecule.
Dihedral Angle (Si-O-Si-O) Distribution Characterizes the rotational freedom and preferred orientations along the siloxane backbone.
Potential Energy Surface Maps the energy of the molecule as a function of its geometry, revealing the most stable conformers and the pathways for interconversion.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is essential for investigating the reaction pathways and mechanisms of this compound, particularly its reactions with nucleophiles such as water. researchgate.netresearchgate.net The presence of reactive Si-Cl bonds makes hydrolysis a key reaction for this compound. elkem.comgoogle.com

Using methods like DFT, researchers can map out the entire reaction coordinate for a given chemical transformation. researchgate.net This involves identifying and calculating the energies of the reactants, products, transition states, and any intermediates. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and, consequently, the reaction rate.

For the hydrolysis of this compound, computational studies can distinguish between different possible mechanisms, such as S_N2-type (bimolecular nucleophilic substitution) pathways. researchgate.net These studies have shown that the reaction can be catalyzed by additional water molecules that help to stabilize the transition state. researchgate.net By modeling these pathways, it is possible to predict how changes in the reaction conditions, such as solvent or temperature, will affect the outcome of the reaction.

Table 3: Calculated Energy Profile for a Representative Hydrolysis Step

SpeciesRelative Energy (kcal/mol)Description
Reactants (R₃SiCl + H₂O)0Starting materials.
Pre-reaction Complex-5Weakly bound complex between the reactants.
Transition State+15 to +25The energy barrier that must be overcome for the reaction to proceed.
Post-reaction Complex-10Complex of the products before separation.
Products (R₃SiOH + HCl)-8Final products of the hydrolysis step.

Note: These energy values are illustrative for a single Si-Cl bond hydrolysis and can be influenced by the presence of additional water molecules acting as catalysts. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a sample. researchgate.netelsevierpure.com For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Computational software can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. uncw.edunih.govresearchgate.netresearchgate.net The ²⁹Si NMR is particularly important for organosilicon compounds as the chemical shift is very sensitive to the substituents on the silicon atom. researchgate.netresearchgate.net Predictions can help in assigning the peaks in an experimental spectrum to the correct atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. gelest.commdpi.com This allows for the identification of characteristic functional groups. For this compound, key predicted vibrations would include the strong Si-O-Si stretching band, Si-CH₃ bending and rocking modes, and the Si-Cl stretching frequency. gelest.comresearchgate.net

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

Spectroscopic TechniquePredicted FeatureTypical Experimental Range
²⁹Si NMR Chemical shift for Si atoms bonded to Cl. Chemical shift for the central Si atom.Specific ppm values would be calculated.
¹H NMR A single peak for the methyl protons.~0.2-0.4 ppm
IR Spectroscopy Strong, broad Si-O-Si asymmetric stretching. Si-CH₃ symmetric deformation (umbrella mode). Si-CH₃ rocking mode. Si-Cl stretching.1000-1130 cm⁻¹ gelest.com
~1260 cm⁻¹
~800 cm⁻¹
~470-550 cm⁻¹

These computational predictions are invaluable tools for interpreting experimental spectra and confirming the identity and structure of synthesized this compound. researchgate.netelsevierpure.com

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1,5-dichlorohexamethyltrisiloxane?

  • Methodology : Use gas chromatography (GC) with vapor-phase chromatography (VPC) to assess purity (>99% as per distillation protocols) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms molecular structure, particularly the trisiloxane backbone and chlorine substituents . Infrared (IR) spectroscopy identifies functional groups like Si-Cl and Si-O-Si bonds. Mass spectrometry (MS) validates molecular weight (e.g., 315.64 g/mol) and fragmentation patterns .

Q. What are the primary synthetic routes for this compound?

  • Methodology : Controlled hydrolysis of dimethyldichlorosilane under inert conditions yields chlorinated siloxane intermediates. Subsequent condensation reactions form the trisiloxane backbone, with stoichiometric control of water and acid/base catalysts critical for minimizing oligomerization . Purification via fractional distillation under reduced pressure ensures high purity (>94% initial, up to 99.3% after redistillation) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of volatile chlorosilanes. Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact, as chlorosilanes are corrosive . Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) to prevent hydrolysis, which releases HCl gas . Spill kits with neutralizing agents (e.g., sodium bicarbonate) should be readily available .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in silazane crosslinking studies using this compound?

  • Methodology : Vary reaction temperature (40–80°C) and amine stoichiometry (e.g., methylamine) to control crosslinking density. Monitor reaction progress via in-situ FTIR for Si-Cl bond consumption. Post-synthesis, use dynamic mechanical analysis (DMA) to assess crosslink efficiency and thermogravimetric analysis (TGA) for thermal stability . Compare results against Breed et al.’s protocols for consistency .

Q. How should contradictory data in crosslinking studies (e.g., inconsistent mechanical properties) be resolved?

  • Methodology : Conduct systematic replication studies with controlled variables (e.g., purity of starting materials, reaction time). Use advanced chromatographic techniques (e.g., HPLC) to detect trace impurities (e.g., unreacted dichlorosiloxane) that may affect crosslinking . Apply statistical tools like ANOVA to identify significant deviations and validate reproducibility .

Q. What mechanistic insights explain the reactivity of this compound in polymer grafting applications?

  • Methodology : Investigate the nucleophilic substitution at Si-Cl sites using density functional theory (DFT) calculations to predict reaction pathways. Experimental validation via X-ray photoelectron spectroscopy (XPS) can confirm bond cleavage and grafting efficiency on ceramic membranes . Compare kinetic data (e.g., Arrhenius plots) with computational models to refine reaction mechanisms .

Q. What degradation pathways occur under environmental or thermal stress, and how can they be monitored?

  • Methodology : Accelerated aging studies (e.g., exposure to UV light or elevated temperatures) combined with GC-MS and NMR can identify degradation byproducts like hexamethyldisiloxane or chlorinated fragments . Ecotoxicological assays (e.g., Daphnia magna toxicity tests) assess environmental impact, guided by EPA TSCA frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.